2-Ethyl-5-methylpyridine

Descripción

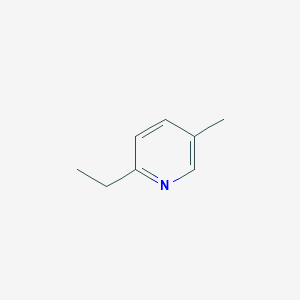

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 5 Methylpyridine

Catalytic Condensation Routes for 2-Ethyl-5-methylpyridine Synthesis

The industrial synthesis of this compound, a key intermediate for products like nicotinic acid (Vitamin B3), predominantly relies on catalytic condensation reactions. wikipedia.org These methods are valued for their efficiency in constructing the pyridine (B92270) ring from simple, readily available precursors. wikipedia.org A major route involves the liquid-phase condensation of acetaldehyde (B116499) (or its trimer, paraldehyde) with ammonia (B1221849) or ammonium (B1175870) salts at elevated temperatures and pressures. researchgate.netorgsyn.org This process, a variation of the Chichibabin pyridine synthesis, utilizes catalysts to facilitate the complex series of reactions leading to the formation of the substituted pyridine ring. wikipedia.org

Cyclocondensation of Acetaldehyde with Ammonium Salts

A highly effective method for synthesizing this compound is the cyclocondensation of acetaldehyde with aqueous solutions of ammonium salts. chemistnotes.com This liquid-phase process is typically conducted in a pressure reactor under significant heat. chemistnotes.com Various ammonium salts can serve as both a reactant, supplying the necessary nitrogen atom for the pyridine ring, and as a catalyst for the condensation steps. Among the effective catalysts are ammonium acetate, ammonium fluoride, and notably, ammonium phosphate (B84403) dibasic. chemistnotes.com The reaction essentially combines four molecules of acetaldehyde with one molecule of ammonia to yield this compound and water. wikipedia.org

The synthesis of this compound from acetaldehyde and ammonia follows a complex mechanistic pathway characteristic of the Chichibabin pyridine synthesis. wikipedia.org The process is initiated by the reaction of acetaldehyde with ammonia to form an enamine or its tautomer, an imine. This is followed by a series of aldol-type condensation reactions between other acetaldehyde molecules. These condensations build a larger, unsaturated carbonyl intermediate. The initial enamine then acts as a nucleophile, attacking the unsaturated intermediate in a Michael-type addition. Subsequent intramolecular condensation and cyclization lead to the formation of a dihydropyridine (B1217469) ring. The final step is an aromatization process, which involves dehydration and oxidation, to yield the stable this compound ring. wikipedia.org

The yield and selectivity of the reaction are highly dependent on the stoichiometry of the reactants. For the synthesis utilizing ammonium salts, an excess of the ammonium compound relative to acetaldehyde is generally employed. Optimal results have been achieved when reacting 1 mole of acetaldehyde with an aqueous solution containing from 0.5 to 3.0 moles of the ammonium salt. chemistnotes.com Ammonium phosphate dibasic is cited as a particularly effective catalyst for this process. chemistnotes.com The concentration of the catalyst also plays a crucial role; studies have shown that the yield of this compound can be significantly influenced by the promoter-to-reactant ratio. researchgate.net The use of these salts helps to maintain the reaction medium at an optimal pH, which is crucial for favoring the desired cyclization pathway over the formation of oligomeric side products. researchgate.net

Table 1: Stoichiometric Parameters for this compound Synthesis

| Parameter | Value | Source(s) |

|---|---|---|

| Reactant 1 | Acetaldehyde | chemistnotes.com |

| Reactant 2 | Aqueous Ammonium Salt | chemistnotes.com |

| Molar Ratio (Acetaldehyde:Ammonium Salt) | 1 : (0.5 to 3.0) | chemistnotes.com |

Transitioning the synthesis of this compound to an industrial scale requires careful optimization of key process parameters to maximize yield, ensure safety, and maintain economic viability.

Temperature is a critical parameter in the synthesis of this compound. The reaction is typically carried out at elevated temperatures, generally within the range of 180°C to 270°C. chemistnotes.com A more preferred and optimized temperature range for achieving high yields is between 200°C and 250°C. chemistnotes.com The reaction is exothermic, which can cause temperature spikes, but this has not been observed to negatively impact the product yield. youtube.com Controlling the temperature within this defined regime is essential for promoting the desired reaction kinetics and minimizing the formation of unwanted by-products. researchgate.net

To ensure the reaction proceeds efficiently in the liquid phase at high temperatures, it is conducted under significant pressure. The applied pressure must be sufficient to prevent the reactants and the aqueous medium from boiling. chemistnotes.com Typical pressures for this process are in the range of 190 to 670 psig (approximately 13 to 46 bar). chemistnotes.com Maintaining the reaction mixture in the liquid phase is crucial for ensuring proper mixing, heat transfer, and achieving the high concentrations necessary for the multi-component condensation reaction to proceed effectively.

Table 2: Industrial Process Parameters for this compound Synthesis

| Parameter | Operating Range | Preferred Range | Source(s) |

|---|---|---|---|

| Temperature | 180°C - 270°C | 200°C - 250°C | chemistnotes.com |

| Pressure | 190 - 670 psig | Not specified | chemistnotes.com |

Process Parameters and Optimization for Industrial Scale-Up

Catalyst Reuse and Regeneration in Closed-Loop Systems

The economic viability and environmental sustainability of this compound synthesis are significantly enhanced by the ability to reuse and regenerate catalysts. In zeolite-catalyzed systems, particularly those used under high-pressure conditions, the catalyst can be reused multiple times without a significant loss of activity. researchgate.netresearchgate.netku.ac.ae This reusability is a key feature of heterogeneous catalysis, where the catalyst can be easily separated from the reaction mixture. nih.gov

Gas-Phase Catalytic Reactions

Gas-phase synthesis represents a significant pathway for producing pyridine bases. e3s-conferences.orgsemanticscholar.org However, the direct gas-phase synthesis of this compound in high yields via the traditional Chichibabin reaction, which involves the condensation of aldehydes and ammonia, is challenging. researchgate.net This reaction typically favors the formation of 2- and 4-picoline (2- and 4-methyl-pyridine) as the main products. researchgate.net The vapor-phase oxidation of this compound has also been investigated, revealing complex reaction pathways and the formation of various intermediates. ect-journal.kz

The synthesis of the pyridine ring can be achieved through the condensation of various carbonyl compounds with ammonia over a catalyst. researchgate.netresearchgate.net This general approach, known as the Chichibabin pyridine synthesis, is a cornerstone of pyridine production. While specific precursors like acetaldehyde and formaldehyde (B43269) are commonly used to produce simpler pyridines, the reaction can be adapted using other aldehydes and ketones to yield more complex substituted pyridines. researchgate.netresearchgate.netorgsyn.org For instance, the reaction of acetone (B3395972) with formaldehyde or acetaldehyde can produce polysubstituted alkylpyridines. researchgate.net The selection of specific carbonyl compounds, such as methacrolein (B123484) or methyl ethyl ketone, in combination with ammonia, is a strategic approach to target the synthesis of specific alkylpyridines like this compound, although controlling selectivity in the gas phase can be difficult. researchgate.net

The performance of catalysts in the gas-phase synthesis of pyridines is critical for achieving desired yields and selectivity. Amorphous silica-alumina has been a conventional catalyst for this process. researchgate.net However, its efficiency can be significantly improved by modification with various transition elements. Zeolite catalysts, such as ZSM-5 (a type of aluminosilicate), treated with metal cations like Lead (Pb), Thallium (Tl), or Cobalt (Co), have demonstrated much higher yields of total pyridine bases compared to unmodified silica-alumina. researchgate.net

Other studies have focused on catalysts developed from kaolin (B608303), an aluminosilicate (B74896) clay, modified with transition metal oxides. e3s-conferences.orgsemanticscholar.org These catalysts have been effective in the synthesis of methylpyridines. For example, modifying kaolin with cadmium oxide has been shown to be effective, and the addition of a second component like chromium(III) oxide can further enhance the yield. e3s-conferences.orgsemanticscholar.org The choice of metal and its concentration are crucial parameters that influence catalyst activity. semanticscholar.org Bimetallic catalysts, such as those containing cobalt and cadmium, have also been explored for their catalytic activity in synthesizing pyridine derivatives. nih.gov

Table 1: Performance of Modified Kaolin Catalysts in Methylpyridine Synthesis

| Catalyst Brand | Composition | 2-Methylpyridine Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| CK-13 | CdO (13.0%), Kaolin (87.0%) | 41.2 | 22.4 | 63.6 |

| CChK-13 | CdO (13.0%), Cr₂O₃ (5.0%), Kaolin (82.0%) | 45.4 | 24.8 | 70.2 |

Data sourced from studies on gas-phase synthesis of methylpyridines. e3s-conferences.orgsemanticscholar.org

In gas-phase catalytic reactions, inert gases are often introduced to control reaction conditions and improve product selectivity. Steam (water vapor) and nitrogen are commonly used for this purpose. The presence of water can significantly influence the selectivity during the ammoxidation of this compound. ect-journal.kz By altering the reaction environment, steam can help to suppress the formation of unwanted by-products and direct the reaction towards the desired product. ect-journal.kz Nitrogen primarily serves as a diluent, helping to control the partial pressure of the reactants and manage the heat generated in exothermic reactions, thereby preventing catalyst deactivation and suppressing side reactions that may occur at higher temperatures.

Zeolite-Catalyzed Synthesis Under High-Pressure Conditions

An effective method for producing this compound is through a single-step synthesis using zeolite catalysts under high-pressure (autogenous pressure) conditions. researchgate.netku.ac.ae This approach has been shown to achieve high conversion rates and high selectivity for the desired product. researchgate.netku.ac.ae The use of zeolites as catalysts is advantageous due to their shape-selective properties and robust nature. researchgate.net A significant benefit of this method is the excellent reusability of the zeolite catalyst, which can be used for multiple reaction cycles without a substantial decrease in its catalytic activity. researchgate.netku.ac.ae

Table 2: Overview of High-Pressure Zeolite-Catalyzed Synthesis of this compound

| Feature | Description |

|---|---|

| Reaction Type | Simple, selective, single-step synthesis |

| Catalyst | Zeolites |

| Conditions | High pressure (autogenous) |

| Conversion | High |

| Selectivity | High |

| Catalyst Reusability | Can be reused many times with no significant loss of activity |

This table summarizes findings from studies on high-pressure synthesis. researchgate.netku.ac.ae

A novel and environmentally friendly one-pot synthesis for this compound has been developed utilizing ammonium bicarbonate (NH₄HCO₃) and ethanol (B145695) (C₂H₅OH) as the starting materials. researchgate.net This method is conducted under hydrothermal conditions with commercial copper(I) oxide (Cu₂O) serving as both the catalyst and an oxidant. researchgate.net This approach is advantageous as it uses less toxic and lower volatility starting materials, providing a greener pathway to the target compound. Researchers have optimized various reaction parameters to maximize the product yield while considering energy and resource efficiency. researchgate.net

Catalyst Stability and Reusability

The economic viability and environmental impact of industrial chemical synthesis are heavily influenced by the stability and reusability of the catalysts employed. In the production of this compound, significant research has been directed toward developing robust catalytic systems that maintain high activity and selectivity over multiple reaction cycles.

Heterogeneous catalysts, particularly zeolites, have also been investigated for the synthesis of this compound due to their shape selectivity, thermal stability, and eco-friendly nature. In a one-step synthesis under hydrothermal conditions, zeolite catalysts have demonstrated high conversion and selectivity. A significant feature of these catalysts is their ability to be reused multiple times without a notable loss of catalytic activity, making them a promising option for sustainable industrial production.

Below is a data table summarizing the reusability aspects of different catalytic systems.

| Catalyst System | Reactants | Reusability Approach | Reported Outcome |

| Aqueous Ammonium Salts (e.g., Ammonium Phosphate) | Acetaldehyde, Ammonia | Recovery of aqueous phase, refortification with ammonia, and recycle. google.com | The spent aqueous phase can be effectively recycled to the reactor. google.com |

| Zeolite Catalysts | Ethanol, Ammonium Bicarbonate | Separation of the solid catalyst from the reaction mixture after the cycle. | Can be reused many times without significant loss of activity. |

Alternative Synthetic Routes to this compound

While the Chichibabin reaction using acetaldehyde and ammonia remains a primary industrial route, several alternative synthetic strategies have been explored. These routes offer different approaches to constructing the pyridine ring and may provide advantages in terms of starting materials or reaction conditions.

Nucleophilic substitution and cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. While specific examples detailing the synthesis of this compound via Grignard reagents are not prevalent in the literature, the general methodology is well-established for creating substituted pyridines. organic-chemistry.orgrsc.orgorganic-chemistry.org

This approach typically involves the reaction of a Grignard reagent with a functionalized pyridine ring, such as a halopyridine or a pyridine N-oxide. For instance, a general strategy involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org This reaction proceeds via a 2,4-dienal oxime intermediate, which can then be treated with a reagent like acetic anhydride (B1165640) to facilitate cyclization and yield the 2-substituted pyridine. organic-chemistry.org

To theoretically construct this compound using this logic, one could envision a multi-step process starting with a pre-functionalized pyridine ring. For example, a 5-methylpyridine N-oxide could potentially react with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to introduce the ethyl group at the 2-position, although this specific reaction's feasibility and regioselectivity would require experimental validation. This method offers a modular approach but is often more complex and less atom-economical than direct condensation methods like the Chichibabin synthesis. nih.gov

| Reaction Type | General Substrates | Reagents | General Product |

| Grignard Addition to N-Oxide | Pyridine N-oxides, Organomagnesium halides (Grignard reagents) organic-chemistry.orgrsc.org | 1. THF (solvent) 2. Acetic Anhydride or DMF organic-chemistry.org | 2-Substituted Pyridines organic-chemistry.org |

| Cross-Coupling | Halopyridines, Organoboronic acids | Palladium or Nickel catalyst, Base | Substituted Pyridines nih.gov |

The reaction of aldehydes and ketones with ammonia to form a pyridine ring is known as the Chichibabin pyridine synthesis. wikipedia.orgchemistnotes.com This condensation reaction is versatile and can utilize various carbonyl compounds. researchgate.net The reaction of acrolein with ammonia is a known method for producing pyridine and 3-methylpyridine (B133936) (β-picoline). wikipedia.org

The general mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in cyclization and aromatization to form the pyridine ring. wikipedia.org To synthesize a specifically substituted pyridine like this compound, a precise combination of carbonyl precursors is required. The formation of this compound requires the assembly of fragments derived from acetaldehyde. The industrial synthesis from paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia is a direct application of this principle. wikipedia.orgwikipedia.org

While the combination of acrolein, formaldehyde, and ammonia is used in Chichibabin syntheses, it typically leads to different substitution patterns. thieme.deresearchgate.net For example, the reaction between acrolein and propionaldehyde (B47417) with ammonia yields mainly 3-methylpyridine. wikipedia.org Therefore, while this class of reaction is fundamental to pyridine synthesis, the specific precursor combination of acrolein, ammonia, and formaldehyde is not the standard route to this compound.

The thermal decomposition of amino acids is a known chemical process that results in the breakdown of the molecule into smaller fragments. nih.govresearchgate.net Studies on the pyrolysis of alanine (B10760859) show that it decomposes to produce ammonia (NH₃) and carbon dioxide (CO₂), along with other organic fragments like ethylamine. nih.gov The decomposition pathways generally involve decarboxylation and deamination at elevated temperatures. researchgate.net

However, the use of thermal decomposition of amino acids like β-alanine as a controlled synthetic route to produce complex, specifically substituted pyridines such as this compound is not an established or documented method. The pyrolysis of amino acids typically leads to a mixture of simpler, smaller molecules rather than the controlled condensation required to form a specific alkylpyridine structure. gre.ac.uk While some research has shown that amino acids can be precursors for other nitrogen-containing heterocycles like pyrazines through chemoenzymatic processes, this is distinct from a direct thermal synthesis of pyridines. researchgate.net The high temperatures and complex reaction pathways involved in pyrolysis make it difficult to control the reaction to selectively yield a single, complex product like this compound. nih.gov

| Amino Acid | Temperature Range (°C) | Major Volatile Products | Reference |

| Alanine | 180-260+ | Ammonia, Carbon Dioxide, Ethylamine | nih.govresearchgate.net |

| Glycine, Aspartic Acid, etc. | 185-280 | Water, Ammonia | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 5 Methylpyridine

Oxidation Reactions and Their Products

The oxidation of 2-Ethyl-5-methylpyridine can be directed to the nitrogen atom of the pyridine (B92270) ring or to one or both of the alkyl side chains, depending on the reagents and conditions employed. These reactions are crucial for the synthesis of important chemical intermediates and products.

Formation of Pyridine N-oxides

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting N-oxide is a key intermediate that can facilitate further functionalization of the pyridine ring. For instance, the N-oxide can be used in the synthesis of more complex substituted pyridines. lookchem.comorganic-chemistry.org

Selective Oxidation of Alkyl Groups to Carboxy-Groups

The ethyl and methyl groups attached to the pyridine ring can be selectively oxidized to their corresponding carboxylic acids. The industrial synthesis of nicotinic acid (Vitamin B3), for example, involves the oxidation of this compound. wikipedia.org This process initially forms 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) as an unstable intermediate, which is then decarboxylated to yield nicotinic acid. nih.gov The selective oxidation of one alkyl group over the other can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Oxidative Ammonolysis and Formation of Cyanopyridines

Oxidative ammonolysis is a significant industrial process for converting alkylpyridines into cyanopyridines. ect-journal.kz In the case of this compound, this reaction involves the simultaneous oxidation of the alkyl groups and reaction with ammonia (B1221849). ect-journal.kz Studies have shown that the methyl group at the 2-position is often the first to react, leading to the formation of 2-cyano-5-ethylpyridine. researchgate.netresearchgate.net Further reaction can lead to 2,5-dicyanopyridine. researchgate.net These cyanopyridines are valuable precursors, as they can be hydrolyzed to produce nicotinic acid and other derivatives. beilstein-journals.org The process typically utilizes catalysts containing vanadium oxide, often in combination with other metal oxides, and is carried out in the gas phase at elevated temperatures. nih.gov

Table 1: Products of Oxidative Ammonolysis of this compound researchgate.net

| Reactant | Major Products | Catalyst System Example |

| This compound | 2-Cyano-5-ethylpyridine, 2,5-Dicyanopyridine, 3-Cyanopyridine | Vanadium Oxide-based catalysts |

Formation of Nicotinic Acid (Vitamin B3) as a Key Derivative

A primary application of this compound is its role as a precursor in the synthesis of nicotinic acid, a form of vitamin B3. wikipedia.orgbeilstein-journals.org The industrial production often involves the oxidation of this compound with nitric acid at high temperatures and pressures. wikipedia.orgnih.gov This reaction proceeds through the formation of isocinchomeronic acid, which is subsequently decarboxylated to yield nicotinic acid. nih.gov While effective, this method can have environmental drawbacks due to the use of strong acids and the production of nitrogen oxides. beilstein-journals.orggoogle.com Consequently, research has focused on developing greener catalytic methods, often employing vapor-phase oxidation over metal oxide catalysts. nih.govgoogle.com

Table 2: Industrial Synthesis of Nicotinic Acid from this compound nih.gov

| Starting Material | Oxidizing Agent | Key Intermediate | Final Product |

| This compound | Nitric Acid | Isocinchomeronic Acid | Nicotinic Acid (Vitamin B3) |

Investigation of Vanadium Oxide Modified Catalysts in Oxidation

Vanadium oxide-based catalysts are extensively studied and used for the vapor-phase oxidation of this compound. ect-journal.kzresearchgate.net The performance of these catalysts can be significantly enhanced by modification with other metal oxides such as those of titanium, zirconium, molybdenum, or antimony. beilstein-journals.orgshd-pub.org.rs These promoters can improve the catalyst's activity and selectivity towards desired products like nicotinic acid or cyanopyridines. shd-pub.org.rsresearchgate.net Research indicates that the interaction between the pyridine base and the acidic sites on the catalyst surface increases the reactivity of the alkyl substituents, particularly at the 2-position. ect-journal.kz The composition of the final products is a result of the differing contributions of the oxidation of the alkyl groups at the 2- and 5-positions. ect-journal.kz For example, a V2O5–ZrO2 catalyst has shown higher activity and selectivity for nicotinic acid formation compared to an unmodified V2O5 catalyst. shd-pub.org.rs

Reduction Reactions and Dihydropyridine (B1217469) Derivatives

In addition to oxidation, this compound can undergo reduction reactions to form dihydropyridine derivatives. These reactions typically involve the addition of hydrogen atoms across the pyridine ring, reducing its aromaticity. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used for this purpose. The resulting dihydropyridines are themselves a class of compounds with various applications and can serve as intermediates for the synthesis of other complex molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a diverse range of derivatives.

Electrophilic Substitution:

Electrophilic substitution reactions on the this compound ring are influenced by the directing effects of the existing alkyl groups. These electron-donating groups activate the pyridine ring towards electrophilic attack, primarily at positions ortho and para to them. Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms, such as bromine, can occur. For instance, the bromination of a related compound, 2-amino-5-methylpyridine, suggests that electrophilic substitution occurs adjacent to the electron-donating amino group. taylorandfrancis.com

Nitration: Although potentially explosive under certain conditions, nitration can introduce a nitro group onto the pyridine ring. guidechem.com A mixture of nitric acid and methyl ethyl pyridine has been reported to lead to a sudden pressure rise and explosion. guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.gov

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Nucleophilic Substitution:

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of the ethyl and methyl groups can further influence the regioselectivity of these reactions.

Amination: The introduction of an amino group at the 4-position of the pyridine ring can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. This often involves the reaction of a halogenated derivative with ammonia or an amine nucleophile.

Allylation: Direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates can occur via a tandem S_N2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org

General Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly at positions activated by the electronic effects of the substituents, allowing for the introduction of various functional groups. vulcanchem.com

A summary of substitution reactions is presented below:

| Reaction Type | Reagent/Condition | Product Type |

| Electrophilic Substitution | ||

| Halogenation | Halogens (e.g., Br₂) | Halogenated derivatives |

| Nitration | Nitric acid | Nitro derivatives |

| Oxidation | Hydrogen peroxide, peracids | Pyridine N-oxides |

| Nucleophilic Substitution | ||

| Amination | Ammonia, amine nucleophiles | Amino derivatives |

| Allylation | Morita–Baylis–Hillman (MBH) carbonates | Allylic functionalized derivatives |

Studies on Incompatibility and Reactive Group Chemistry

This compound exhibits reactivity with a range of chemical classes, primarily due to its basic nitrogen atom and the potential for the pyridine ring and its substituents to participate in various reactions.

As a basic compound, this compound readily neutralizes acids in exothermic reactions to form salts and water. guidechem.comnoaa.govechemi.comchemicalbook.comnih.gov It is incompatible with strong acids such as hydrochloric, sulfuric, and nitric acids. nj.govjubilantingrevia.com A potentially explosive reaction with nitric acid at 145°C and 14.5 bar has been reported. guidechem.comchemicalbook.comnih.gov

This compound is incompatible with a variety of organic and inorganic compounds. guidechem.comnoaa.govechemi.comchemicalbook.comnih.gov These incompatibilities can lead to vigorous or hazardous reactions.

The compound is known to be incompatible with the following:

Isocyanates guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnj.govjubilantingrevia.comnih.govjubilantingrevia.comchemicalbook.comechemi.com

Halogenated Organics guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govjubilantingrevia.comechemi.com

Peroxides guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnj.govnih.govjubilantingrevia.comechemi.comchemservice.com

Phenols (acidic) guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govjubilantingrevia.comechemi.comchemservice.com

Epoxides guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govjubilantingrevia.comchemicalbook.comechemi.com

Anhydrides guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govjubilantingrevia.comechemi.com

Acid Halides guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govjubilantingrevia.comechemi.com and Acid Chlorides guidechem.comnj.govjubilantingrevia.comchemicalbook.comfishersci.com

Chloroformates nj.govjubilantingrevia.comfishersci.com

Strong Oxidizing Agents guidechem.comchemicalbook.comnj.govjubilantingrevia.comchemicalbook.com

Aldehydes guidechem.comnj.govjubilantingrevia.comchemicalbook.com

Strong Bases nj.govjubilantingrevia.comfishersci.com

A summary of these incompatibilities is provided in the table below:

In combination with strong reducing agents, such as hydrides, this compound may generate flammable hydrogen gas. guidechem.comnoaa.govechemi.comchemicalbook.comnih.govnih.govnih.govjubilantingrevia.comechemi.comnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Ethyl-5-methylpyridine (C₈H₁₁N) provides critical information about its molecular weight and fragmentation pattern, aiding in its identification. nist.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 121, corresponding to the molecular weight of the compound (121.18 g/mol ). nih.govnist.gov

The fragmentation of the molecular ion under electron impact leads to the formation of several characteristic fragment ions. A prominent peak is observed at m/z 106, which results from the loss of a methyl radical (CH₃). nih.gov Another significant fragmentation pathway involves the loss of an ethyl radical (C₂H₅), although this is less pronounced than the loss of the methyl group. The fragmentation pattern is a unique fingerprint that allows for the unambiguous identification of this compound.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment |

| 121 | High | [M]⁺ (Molecular Ion) |

| 106 | Very High (Base Peak) | [M - CH₃]⁺ |

| 93 | Moderate | [M - C₂H₅]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. Key absorptions include C-H stretching vibrations of the aromatic ring and the alkyl substituents (ethyl and methyl groups), C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various bending vibrations. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Ethyl, Methyl) | 2850 - 2980 | IR, Raman |

| C=C and C=N Ring Stretching | 1400 - 1600 | IR, Raman |

| C-H Bending (in-plane and out-of-plane) | 1000 - 1300, 700 - 900 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. scribd.comethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comresearchgate.net

The ¹H NMR spectrum reveals distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the pyridine ring, with their chemical shifts and coupling patterns providing connectivity information.

The ¹³C NMR spectrum shows separate resonances for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the ethyl and methyl substituents. The chemical shifts of these signals are indicative of their electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (ortho) | ¹H NMR | ~8.3 | Doublet |

| Pyridine-H (meta) | ¹H NMR | ~7.4 | Doublet |

| Pyridine-H (para) | ¹H NMR | ~7.0 | Singlet |

| Ethyl -CH₂- | ¹H NMR | ~2.8 | Quartet |

| Methyl -CH₃ (ring) | ¹H NMR | ~2.3 | Singlet |

| Ethyl -CH₃ | ¹H NMR | ~1.3 | Triplet |

| Pyridine-C (C2, C6) | ¹³C NMR | ~157, ~149 | |

| Pyridine-C (C3, C5) | ¹³C NMR | ~136, ~133 | |

| Pyridine-C (C4) | ¹³C NMR | ~123 | |

| Ethyl -CH₂- | ¹³C NMR | ~25 | |

| Methyl -CH₃ (ring) | ¹³C NMR | ~18 | |

| Ethyl -CH₃ | ¹³C NMR | ~15 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. slideshare.netuomustansiriyah.edu.iqvscht.cz The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the pyridine ring. slideshare.net The position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iq For instance, in methanol, this compound exhibits maximum absorption at approximately 270 nm and 280 nm. nih.gov

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Methanol | ~270, ~280 | Not specified | π → π, n → π |

| Ethanol (B145695) | Not specified | Not specified | π → π, n → π |

| Hexane | Not specified | Not specified | π → π, n → π |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Methylpyridine

Isotopic Fractionation Studies in Large Organic Molecules

Theoretical and computational chemistry provides a powerful lens for investigating isotopic fractionation in organic molecules. Isotopic fractionation refers to the partitioning of isotopes between different substances or phases, which arises from the subtle differences in their physicochemical properties due to their mass differences. hawaii.edubritannica.com These studies are crucial for understanding reaction mechanisms, environmental processes, and for the isotopic labeling of molecules. arxiv.orgnih.govnih.gov While direct experimental or computational studies on the isotopic fractionation of 2-Ethyl-5-methylpyridine are not extensively available in the current body of scientific literature, the principles and methodologies can be understood by examining research on structurally related pyridine (B92270) derivatives.

Computational approaches, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and interpreting isotope effects. mdpi.comnih.gov These methods can calculate the equilibrium constants for isotope exchange reactions and kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. acs.org

Research on pyridine and its derivatives, such as picolines and lutidines, demonstrates the application of these computational methods. For instance, studies have investigated the correlation between ionization potentials and the ¹³C and ¹⁵N chemical shifts in substituted pyridines, providing insights into the electronic effects that can influence isotopic distribution. rsc.orgnih.gov Theoretical calculations have been used to shed light on reaction mechanisms, such as the dearomatization of pyridine derivatives, by analyzing ¹³C KIEs. nih.gov

Furthermore, the influence of intermolecular interactions, such as hydrogen bonding, on isotopic fractionation has been a subject of computational investigation. Deuterium (B1214612) isotope effects on ¹³C chemical shifts, for example, can be calculated and compared with experimental data to elucidate complex structural features in large biomolecules containing pyridine-like moieties. mdpi.com

The study of secondary kinetic isotope effects in reactions involving pyridine derivatives, such as the Menschutkin reaction with methyl iodide, has also been a focus. In these cases, deuterium substitution in the methyl group was found to increase the reaction rate, an effect that can be rationalized through computational modeling of the transition states. cdnsciencepub.com

Biological Activities and Mechanistic Pathways of 2 Ethyl 5 Methylpyridine

Interaction with Molecular Targets: Enzymes and Receptors

The mechanism of action for 2-Ethyl-5-methylpyridine and its derivatives often involves interactions with specific biological targets like enzymes and receptors, which can influence a variety of biochemical processes. evitachem.com While direct and specific molecular targets for this compound are a subject of ongoing investigation, research on structurally similar compounds provides insight into its potential interactions. smolecule.com

Derivatives of pyridine (B92270) are known to interact with numerous biological molecules. For instance, the hydroxyl group on related compounds can form hydrogen bonds, influencing the activity of biological molecules, and can act as ligands that bind to metal ions, thereby affecting their catalytic properties. This suggests that this compound may modulate enzyme activity or receptor binding. Research into derivatives like 4-Cyclopropoxy-2-ethyl-5-methylpyridine focuses on its binding affinity to various biological targets to understand how it influences biochemical pathways at a molecular level. smolecule.com Similarly, the amino group in other derivatives, such as 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile, may facilitate hydrogen bonding with target proteins, which could enhance binding affinity. evitachem.com

| Derivative Class | Potential Interaction Mechanism | Potential Effect |

| Hydroxylated Pyridines | Hydrogen bonding with biological molecules; Ligand binding to metal ions. | Modulation of enzyme activity; Alteration of catalytic properties. |

| Aminated Pyridines | Hydrogen bonding with target proteins. evitachem.com | Enhanced binding affinity to receptors or enzymes. evitachem.com |

| Cyclopropoxy Pyridines | Binding to various biological targets. smolecule.com | Influence on biochemical pathways. smolecule.com |

Potential Therapeutic Applications in Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in medicinal chemistry for the development of new therapeutic agents. a2bchem.com Its structure is a key component in the synthesis of compounds with potential pharmacological properties. a2bchem.com

Investigations into its derivatives have revealed a range of potential therapeutic applications. For example, 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, has demonstrated retinoprotective effects by improving retinal microcirculation in animal models. evitachem.com It has also shown endothelioprotective properties. evitachem.com Furthermore, compounds synthesized using 5-Ethyl-2-methylpyridine (B142974) borane (B79455) have shown significant α-glucosidase inhibitory activity, suggesting a potential application in managing blood sugar levels for diabetic patients. Some of these synthesized derivatives were found to be more effective than acarbose, a standard antidiabetic medication. The core structure is also being explored for developing drugs to treat inflammatory diseases. evitachem.com

| Derivative of this compound | Area of Research | Observed Potential Effect |

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate | Ophthalmology, Vascular Health | Retinoprotective, Endothelioprotective. evitachem.com |

| 2,4-disubstituted furans (from 5-Ethyl-2-methylpyridine borane) | Diabetes | α-glucosidase inhibition. |

| General Derivatives | Inflammation | Anti-inflammatory properties. smolecule.comevitachem.com |

Biochemical Pathway Modulation

This compound is primarily involved in biochemical pathways as a precursor to essential coenzymes. It is an important intermediate in the industrial production of nicotinic acid (Vitamin B3) and nicotinamide (B372718). nj.gov These two molecules are precursors to nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital to cellular respiration and energy metabolism.

Research on its derivatives suggests broader roles in pathway modulation. For example, studies on 2-Ethyl-3-hydroxy-6-methylpyridine indicate a potential influence on key cellular pathways such as apoptosis (programmed cell death) and inflammation through the modulation of specific genes and proteins. evitachem.com Another derivative, 2-Ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate, is suggested to exert cardioprotective effects by modulating free radical processes in biomembranes and influencing the activity of monoamine oxidase A. evitachem.com

Role as a Precursor for Biologically Active Compounds

One of the most significant roles of this compound is its function as a starting material or intermediate in chemical synthesis to produce a variety of biologically active compounds. a2bchem.com

Vitamins: It is a key precursor in the manufacture of nicotinic acid (Vitamin B3).

Pharmaceuticals: The compound is instrumental in producing key intermediates for Active Pharmaceutical Ingredients (APIs). Its structure can be modified to enhance the pharmacological properties of complex molecules. a2bchem.com For instance, it is a building block for drugs targeting specific biological pathways.

Agrochemicals: In agrochemical synthesis, this compound serves as a precursor for creating pesticides, herbicides, and insecticides. a2bchem.com Incorporating this pyridine structure can lead to agricultural agents with improved efficacy and selectivity. a2bchem.com

| Product Category | Specific Product/Application | Reference |

| Vitamins | Nicotinic Acid (Vitamin B3) | |

| Pharmaceuticals | Intermediates for APIs, Antidiabetic compounds | |

| Agrochemicals | Pesticides, Herbicides, Insecticides | a2bchem.com |

Biomarker Potential in Food Consumption

Emerging research has identified this compound as a potential biomarker for the consumption of certain foods. Biomarkers of food intake provide objective measures that can be used in nutritional studies to complement traditional dietary assessment methods like food diaries. nih.govcambridge.org

This compound has been detected in various food products, including coffee and crustaceans. Its presence in human biofluids after consumption could therefore indicate dietary intake. A nutritional intervention study that analyzed volatile organic compounds (VOCs) in exhaled air after participants consumed a high-fat or low-fat dairy drink tentatively identified 5-Ethyl-2-methylpyridine (an isomer) as one of the compounds that changed in concentration post-consumption. nih.gov This suggests that pyridine derivatives may serve as short-term biomarkers for the intake of specific dietary components.

Environmental Fate and Ecotoxicological Research on 2 Ethyl 5 Methylpyridine

Environmental Distribution and Compartmentalization (Air, Water, Soil, Sediment)

2-Ethyl-5-methylpyridine's journey and ultimate residence within the environment are dictated by its physicochemical properties. When released into the atmosphere, its vapor pressure of 1.43 mm Hg at 25°C ensures it exists exclusively as a vapor. jubilantingrevia.comnih.gov In aquatic systems, it is not expected to adsorb significantly to suspended solids and sediment. nih.gov

A theoretical distribution model (Fugacity Level I) predicts the following compartmentalization:

Water: 62.3% oecd.org

Air: 23.5% oecd.org

Soil Solids: 13.9% oecd.org

Sediment Solids: 0.3% oecd.org

This suggests that water is the primary environmental sink for this compound, followed by air and soil. Its presence has been noted in effluents from oil processing facilities, indicating a potential route of entry into the environment. nih.gov

Degradation Pathways in the Environment

The persistence of this compound in the environment is influenced by several degradation processes, including photochemical transformation, biodegradation, and atmospheric reactions with hydroxyl radicals.

Photochemical Transformations

In the atmosphere, vapor-phase this compound is subject to degradation by photochemically-produced hydroxyl radicals. jubilantingrevia.comnih.gov This process is a key factor in its atmospheric persistence. While direct photolysis can be a degradation pathway for some pyridinium-based ionic liquids, particularly at intermediate to high dissolved organic carbon (DOC) levels, the primary atmospheric degradation for this compound is through reaction with hydroxyl radicals. nih.gov

Biodegradation in Soil and Aquatic Systems

Biodegradation of this compound is considered a slow process in both soil and water. nih.gov One study using an aerobic column with aquifer sediment demonstrated only a 43.4% removal of the initial amount after 35 days. nih.gov However, it is believed to be inherently biodegradable. oecd.org

Research has shown that certain microorganisms can degrade this compound. An Arthrobacter species isolated from a contaminated aquifer was capable of utilizing this compound as a source of carbon, nitrogen, and energy. nih.gov Interestingly, when presented with a mixture of pyridine (B92270) derivatives, this bacterium preferentially degraded 2-hydroxypyridine (B17775) before beginning to break down this compound after a seven-day lag period. nih.gov This suggests distinct metabolic pathways for different pyridine compounds. nih.gov Another study on the fungus Beauveria bassiana observed the transformation of this compound into several products, including 3-(1-hydroxyethyl)-6-methylpyridine, 2-(hydroxymethyl)-5-ethylpyridine, and its N-oxide. researchgate.net

Role of Hydroxyl Radicals in Atmospheric Degradation

Hydroxyl radicals (•OH) are highly reactive molecules often referred to as the "detergent" of the troposphere, playing a crucial role in the removal of many pollutants. longdom.orgwikipedia.org The primary degradation pathway for vapor-phase this compound in the atmosphere is its reaction with these photochemically-produced hydroxyl radicals. jubilantingrevia.comnih.gov The estimated half-life for this atmospheric reaction is approximately 7 days. nih.gov This reaction is a critical factor in determining the compound's atmospheric lifetime. wikipedia.org

Mobility and Adsorption in Soil based on pKa and Koc Values

The movement of this compound through soil is governed by its moderate mobility, as indicated by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 170. jubilantingrevia.comnih.gov This value suggests a moderate tendency to adsorb to soil particles.

A key factor influencing its mobility is its pKa of 6.51. nih.gov This value indicates that in moist, acidic to neutral soils, a significant portion of the compound will exist in its protonated (cationic) form. nih.gov Cations generally exhibit stronger adsorption to soil particles, which are often negatively charged, compared to their neutral molecular counterparts. nih.gov Consequently, the mobility of this compound is expected to be lower in acidic and neutral soils and greater in alkaline soils where the neutral form predominates. jubilantingrevia.comnih.gov

The adsorption of similar pyridine compounds, like 2-methylpyridine, has been shown to be positively correlated with the cation exchange capacity of the soil, further supporting the role of the protonated form in soil retention. researchgate.net

Volatilization from Moist Soil Surfaces and Henry's Law Constant

Volatilization is another important process in the environmental fate of this compound. Its potential to move from moist soil or water into the air is described by its Henry's Law constant, which is estimated to be 1.9 x 10⁻⁵ atm-cu m/mole. jubilantingrevia.comnih.gov This value indicates that volatilization from moist soil and water surfaces is an expected and significant fate process for the neutral form of the compound. jubilantingrevia.comnih.govguidechem.com

Based on this constant, the estimated volatilization half-life from a model river is 2 days, and from a model lake is 20 days. nih.gov However, in acidic to neutral soils and waters where the compound exists primarily in its protonated, non-volatile form, this process will be substantially diminished. nih.gov The compound may also volatilize from dry soil surfaces, driven by its vapor pressure. nih.gov

Table of Physicochemical Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 1.43 mm Hg at 25°C | jubilantingrevia.comnih.gov |

| Koc | 170 (estimated) | jubilantingrevia.comnih.gov |

| pKa | 6.51 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxypyridine |

| 3-(1-hydroxyethyl)-6-methylpyridine |

| 2-(hydroxymethyl)-5-ethylpyridine |

| N-oxide of this compound |

| 2-methylpyridine |

Ecotoxicological Effects on Aquatic Organisms (e.g., Algae, Fathead Minnows)

The ecotoxicological impact of this compound on aquatic life has been the subject of scientific investigation, with studies focusing on its effects on various organisms, including algae and fish. Research indicates that this compound is harmful to aquatic life, with some studies suggesting long-lasting effects. jubilantingrevia.comtcichemicals.com

Data on the toxicity of this compound to the green algae Selenastrum capricornutum show a 72-hour EC50 (median effective concentration) of 61.2 mg/L. chemicalbook.com The No-Observed-Effect-Concentration (NOEC) for the same species over a 72-hour period was determined to be 0.689 mg/L. chemicalbook.comoecd.org Another study reported a 72-hour EC50 for algae biomass at 30.6 mg/L. oecd.org

In terms of fish toxicity, studies on the fathead minnow (Pimephales promelas) have established a 96-hour LC50 (median lethal concentration) ranging from 55.6 to 100 mg/L. fishersci.comthermofisher.com A more specific flow-through bioassay with measured concentrations determined the 96-hour LC50 for fathead minnows to be 69.8 mg/L. nih.gov Another study reported a 96-hour LC50 of 81.1 mg/L for the same species. oecd.org For aquatic invertebrates, the 48-hour EC50 for Daphnia magna has been reported as 39.6 mg/L and 40 mg/L in separate studies. oecd.orgfishersci.comthermofisher.com

Ecotoxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Selenastrum capricornutum (Green Algae) | EC50 | 72 hours | 61.2 | chemicalbook.com |

| Selenastrum capricornutum (Green Algae) | NOEC | 72 hours | 0.689 | chemicalbook.comoecd.org |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 55.6 - 100 | fishersci.comthermofisher.com |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 69.8 | nih.gov |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 81.1 | oecd.org |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 39.6 | oecd.org |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 40 | fishersci.comthermofisher.com |

Exposure Pathways and Risk Assessment in Environmental Contexts

The release of this compound into the environment can occur through various waste streams associated with its production and use in manufacturing nicotinic acid, nicotinamide (B372718), and vinyl pyridines. nih.gov It is also used as an intermediate for germicides and textile finishes and as a corrosion inhibitor for chlorinated solvents. nih.gov Effluents from oil processing facilities have been identified as another source of its release. nih.gov

Once in the environment, the fate of this compound is governed by its physical and chemical properties. With a vapor pressure of 1.43 mm Hg at 25°C, if released to the air, it is expected to exist solely as a vapor. jubilantingrevia.com In the atmosphere, it will be degraded by reacting with photochemically-produced hydroxyl radicals. jubilantingrevia.com

In terrestrial environments, its mobility in soil is expected to be moderate. nih.gov However, its pKa of 6.51 suggests that in acidic and neutral soils, it will primarily exist in a protonated form, which adsorbs more strongly to soil particles, thereby reducing its mobility. nih.gov Volatilization from moist soil surfaces is considered an important fate process for the neutral form of the compound. nih.gov The substance is not expected to degrade quickly in the environment and is considered persistent in air, water, soil, and sediment. canada.ca

Environmental risk assessments consider the potential for exposure and the toxicological effects of the substance. Given its uses, occupational exposure through inhalation and dermal contact is possible in industrial settings. nih.govnih.gov For the general population, exposure may occur through the ingestion of certain foods and drinking water. nih.govnih.gov The substance has been detected in wastewater from chemical manufacturing facilities. nih.gov While considered harmful to aquatic organisms, it is not expected to accumulate in organisms or biomagnify in food chains. canada.cainchem.org A screening assessment by Canadian authorities concluded that while the substance is persistent, it is not highly hazardous to aquatic organisms based on empirical data. canada.cacanada.ca

Industrial Applications and Process Development of 2 Ethyl 5 Methylpyridine

Precursor in Organic Synthesis for Fine Chemicals

2-Ethyl-5-methylpyridine, also known as 5-ethyl-2-picoline, is a significant heterocyclic aromatic compound with a diverse range of applications in the chemical industry. atamanchemicals.com Its unique molecular structure, featuring an alkyl-substituted pyridine (B92270) ring, imparts a degree of chemical reactivity and hydrophobicity that makes it a versatile precursor in the synthesis of a variety of fine and specialty chemicals. atamanchemicals.com The compound serves as a fundamental building block in numerous organic transformations and synthesis pathways. atamanchemicals.com Its utility extends to the production of germicides and textile finishes, highlighting its role in creating specialized chemical products. nj.govnih.gov The industrial importance of this compound is underscored by its role as a key intermediate, enabling the development of more complex molecules for various industrial applications. atamanchemicals.com

Intermediate in Pharmaceutical and Agrochemical Production

The versatility of this compound as a chemical intermediate is particularly evident in the pharmaceutical and agrochemical sectors. atamanchemicals.comwegochem.com

In the pharmaceutical industry, this compound is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. atamanchemicals.com It is utilized in the synthesis of a range of active pharmaceutical ingredients (APIs), including those with anti-inflammatory, antimicrobial, and central nervous system activities. atamanchemicals.com

In the agrochemical sector, this compound is a crucial intermediate in the manufacture of crop protection products. atamanchemicals.com It serves as a precursor for the active ingredients in various formulations, including:

Herbicides

Insecticides nj.gov

Fungicides

Plant growth regulators

The dual applicability in both pharmaceutical and agrochemical production showcases the compound's significance in creating biologically active molecules.

Use in the Production of Nicotinic Acid and Nicotinamide (B372718)

One of the most significant industrial applications of this compound is its role as a primary precursor in the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide derivative, nicotinamide. nj.govchemicalbook.comgoogle.com These compounds are essential human nutrients and are widely used as additives in animal feed and food products. google.comnih.govresearchgate.net

The industrial production of nicotinic acid from this compound is typically achieved through a liquid-phase oxidation process using nitric acid. nih.govresearchgate.net This process involves several key stages:

Oxidation: this compound is oxidized at high temperatures and pressures. This reaction initially forms an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid). nih.gov

Decarboxylation: The intermediate is then decarboxylated at an elevated temperature to yield nicotinic acid. nih.gov

Isolation: The crude nicotinic acid is subsequently purified, often through crystallization. nih.gov

Applications in Analytical Chemistry as an Internal Standard

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), an internal standard (IS) is a substance added in a constant amount to all samples, including calibration standards and unknowns. scioninstruments.comresearchgate.net The purpose of an internal standard is to correct for the loss of analyte during sample preparation and injection, thereby improving the precision and accuracy of quantitative analysis. chromatographyonline.com The quantification is based on the ratio of the analyte's response to the internal standard's response. researchgate.net

An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the samples. chromatographyonline.com this compound possesses properties that make it a potential candidate for use as an internal standard in certain applications. Its chemical structure is distinct, and it can be readily detected by common chromatographic detectors. While the reviewed literature does not provide specific examples of this compound being used as an internal standard, its characteristics align with the requirements for such a role in the analysis of structurally related compounds.

Role in Polymer and Resin Production

This compound plays a crucial role as an intermediate in the polymer industry, specifically in the production of 2-methyl-5-vinylpyridine. researchgate.net This conversion is achieved through the vapor-phase dehydrogenation of this compound. google.com

The process typically involves passing the vapor of this compound, sometimes mixed with an inert gas, over a catalyst at elevated temperatures. google.com The resulting 2-methyl-5-vinylpyridine can then be separated from any unreacted starting material by methods such as fractional distillation. google.com

| Parameter | Description | Reference |

|---|---|---|

| Reactant | This compound | google.com |

| Product | 2-Methyl-5-vinylpyridine | google.com |

| Process | Vapor-phase dehydrogenation | google.com |

| Catalyst | Silica brick, ceric oxide, or tungstic oxide | google.com |

| Temperature | ~500 °C | google.com |

The 2-methyl-5-vinylpyridine monomer is then used in the production of various polymers and resins. researchgate.net For instance, it can be copolymerized with butadiene and styrene to create adhesives used for bonding textile tire cords. wikipedia.org

Energy Consumption Metrics in Industrial Processes

The industrial synthesis of this compound is an energy-intensive process, typically conducted at elevated temperatures and pressures. The Chichibabin reaction, which involves the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with aqueous ammonia (B1221849), is a common industrial route. researchgate.net This reaction is generally carried out at temperatures between 200-300 °C and pressures of 12-13 MPa. researchgate.net Another described method involves reacting acetaldehyde (B116499) with an aqueous ammonium (B1175870) salt solution in a pressure reactor at temperatures ranging from 180°C to 270°C and pressures from 190 to 670 psig. google.com

These high-temperature and high-pressure conditions inherently require significant energy input to maintain the reaction environment and drive the process. However, specific, publicly available data on the energy consumption metrics (e.g., MWh per ton of product) for the industrial production of this compound are not detailed in the reviewed literature. The energy requirements would be influenced by factors such as the specific catalyst used, reactor design, and heat recovery systems employed in a given manufacturing facility.

Q & A

Q. Basic

- Use PPE: nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Dispose of waste via certified chemical disposal services.

How can researchers ensure reproducibility when reporting synthetic procedures for this compound derivatives?

Q. Advanced

- Document all experimental details: catalyst batch numbers, solvent purity, and reaction monitoring intervals.

- Provide raw spectral data (NMR, MS) in supporting information.

- Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to include full characterization for new compounds and citations for known analogs .

What ethical considerations apply when publishing studies involving this compound?

Q. Advanced

- Disclose all conflicts of interest (e.g., funding from chemical suppliers).

- Adhere to FAIR data principles: make spectra, chromatograms, and computational inputs publicly accessible.

- Cite prior work comprehensively to avoid plagiarism and ensure transparency in methodological deviations .

How can impurities or by-products in this compound synthesis be identified and minimized?

Q. Advanced

- Use HPLC-DAD or GC-MS to detect side products (e.g., ethylation at incorrect positions).

- Optimize reaction time to avoid over-functionalization.

- Employ recrystallization or preparative TLC for purification. For persistent impurities, consider altering protecting groups or switching to milder reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.